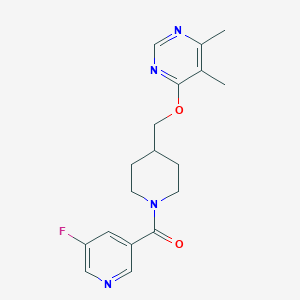![molecular formula C22H28N6O4 B2981460 9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848222-17-3](/img/structure/B2981460.png)
9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a purine-pyrimidine core, which is a common structure in many biological molecules, including DNA and RNA. The methoxyphenyl and morpholinylethyl groups attached to this core could potentially give this compound unique properties, but without specific studies or data, it’s hard to predict what those might be .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-pyrimidine core, followed by the addition of the methoxyphenyl and morpholinylethyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The purine-pyrimidine core would provide a planar, aromatic center to the molecule, while the methoxyphenyl and morpholinylethyl groups would add additional complexity and potentially affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The purine-pyrimidine core is relatively stable, but the methoxyphenyl and morpholinylethyl groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the functional groups present would all influence its properties, including its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds with similar structural frameworks. For instance, compounds have been synthesized through reactions involving similar moieties, aiming to explore their chemical properties and reactions. These synthetic methodologies provide a foundation for developing novel compounds with potential applications in drug development and material science (Sadanandam et al., 2011).
Biological Activities and Therapeutic Potentials
Several studies have focused on the biological activities of compounds containing parts of the structure similar to the queried chemical. These compounds have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties. For example, compounds derived from similar structural motifs have shown significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Research
In the context of antiviral research, compounds with structural similarities have been synthesized and tested for their efficacy against various viral infections. This includes the exploration of their mechanisms of action and potential as antiviral agents. The research in this area aims to contribute to the development of new drugs for the treatment of viral diseases (Hocková et al., 2003).
Material Science Applications
Research on compounds with similar structures has also extended to material science, particularly in the development of new fluorescent materials. The synthesis and photophysical evaluation of related compounds have been conducted to explore their potential as emissive fluorophores. These studies contribute to the development of novel materials for applications in imaging and sensing (Hagimori et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-24-19-18(20(29)28(22(24)30)11-10-25-12-14-32-15-13-25)27-9-3-8-26(21(27)23-19)16-4-6-17(31-2)7-5-16/h4-7H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLXIVZRHZQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)
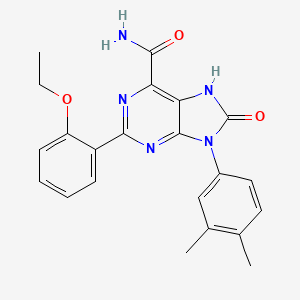
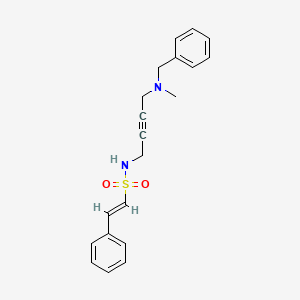

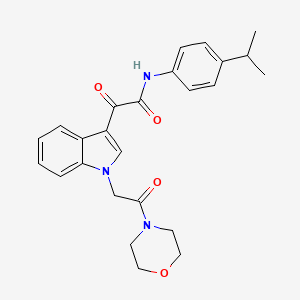
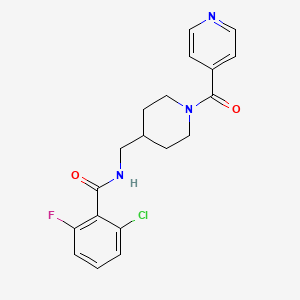
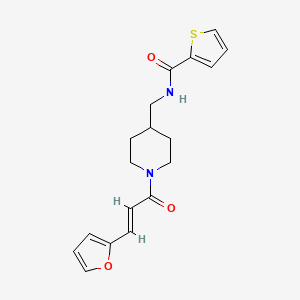

![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981392.png)
![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2981398.png)
